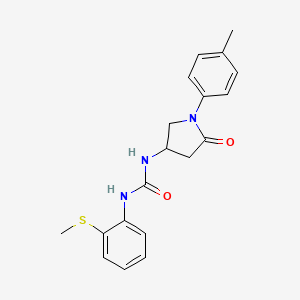

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Description

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (CAS: 894019-71-7) is a urea derivative featuring a 5-oxo-pyrrolidinyl core substituted with a p-tolyl group and a methylthiophenyl moiety. Its molecular formula is C₁₉H₂₁N₃O₂S, with a molecular weight of 355.5 g/mol . The compound’s structure includes a urea linkage (-NC(=O)N-) bridging a 2-(methylthio)phenyl group and a 5-oxo-1-(p-tolyl)pyrrolidin-3-yl substituent.

Properties

IUPAC Name |

1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylsulfanylphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S/c1-13-7-9-15(10-8-13)22-12-14(11-18(22)23)20-19(24)21-16-5-3-4-6-17(16)25-2/h3-10,14H,11-12H2,1-2H3,(H2,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIRVUQSTPXYSPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=CC=C3SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

Introduction of the Methylthio Group: The methylthio group is introduced through a nucleophilic substitution reaction.

Coupling with Phenyl Ring: The phenyl ring is coupled with the pyrrolidinone intermediate using a suitable coupling reagent.

Formation of the Urea Moiety: The final step involves the reaction of the intermediate with an isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergoes various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine: It may have therapeutic potential due to its unique structure and reactivity.

Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of urea derivatives with modifications on the phenyl ring and pyrrolidinone core. Below is a detailed comparison with three analogs (Table 1), followed by key structural and functional insights.

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea (Target) | 894019-71-7 | C₁₉H₂₁N₃O₂S | 355.5 | 2-(Methylthio)phenyl, 5-oxo-pyrrolidinyl-p-tolyl |

| 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea | 954660-54-9 | C₂₀H₂₀F₃N₃O₂ | 391.4 | 2-(Trifluoromethyl)phenyl, methylene-linked pyrrolidinyl-p-tolyl |

| 1-(2-Ethoxyphenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea | 955257-35-9 | C₂₁H₂₅N₃O₃ | 367.4 | 2-Ethoxyphenyl, methylene-linked pyrrolidinyl-p-tolyl |

| 5-[2-[(3R/S)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-oxadiazole (Non-urea analog) | N/A | Varies | ~400–450 (estimated) | Oxadiazole core, phenylethyl-pyrrolidinyl, pyridyl |

Key Observations

Substituent Effects on Lipophilicity: The methylthio group (SMe) in the target compound enhances lipophilicity compared to the ethoxy group (OEt) in CAS 955257-35-9, which introduces polarity via the ether oxygen .

Urea vs. This may shift biological activity toward kinase or protease inhibition, as seen in other oxadiazole-containing drugs.

The phenylethyl substitution on the pyrrolidine ring in introduces steric bulk, which may limit access to deep binding cavities compared to the compact p-tolyl group in the target compound .

Electronic Effects :

- The CF₃ group (electron-withdrawing) in CAS 954660-54-9 could stabilize negative charges or polar interactions, whereas the SMe group (electron-donating) may enhance π-π stacking with aromatic residues .

Biological Activity

1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activities, supported by case studies and research findings.

Synthesis and Characterization

The synthesis of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea involves several chemical reactions, typically starting from readily available precursors. The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and subsequent functionalization.

Reaction Scheme

A typical reaction scheme might include:

- Formation of the pyrrolidine ring : This step often involves cyclization reactions using appropriate amines and carbonyl compounds.

- Introduction of methylthio and phenyl groups : These modifications are achieved through nucleophilic substitutions or coupling reactions.

The product is characterized using various spectroscopic techniques such as NMR, FTIR, and mass spectrometry to confirm its structure and purity.

Biological Activity

The biological activity of 1-(2-(Methylthio)phenyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea has been investigated in several studies, focusing on its potential as an antitumor agent, kinase inhibitor, and its effects on various cellular pathways.

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have reported IC50 values in the low micromolar range against breast cancer and lung cancer cell lines. The mechanism of action is believed to involve the inhibition of key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

The compound has been identified as a potential kinase inhibitor. It selectively inhibits certain kinases involved in cancer progression, such as mTOR and EGFR. The binding affinity is measured using fluorescence polarization assays, showing competitive inhibition with IC50 values that suggest strong binding interactions.

Case Studies

Several case studies highlight the efficacy of this compound:

-

Study on Breast Cancer Cells :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Findings : The compound showed an IC50 value of 0.45 µM, indicating potent activity compared to standard chemotherapeutics.

-

Kinase Inhibition Assay :

- Objective : To assess the inhibitory effects on mTOR signaling.

- Findings : The compound inhibited mTOR activity with an IC50 value of 0.8 µM, demonstrating its potential as a therapeutic agent in mTOR-driven cancers.

Data Tables

| Biological Activity | Cell Line/Target | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antitumor Activity | MCF-7 (Breast Cancer) | 0.45 | Induces apoptosis |

| Kinase Inhibition | mTOR | 0.8 | Competitive inhibition |

| Kinase Inhibition | EGFR | 0.6 | Binds ATP pocket |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.